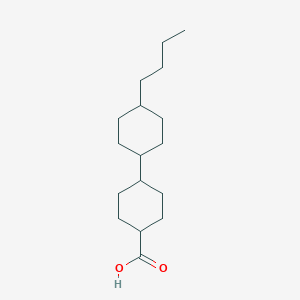

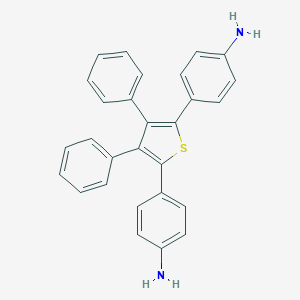

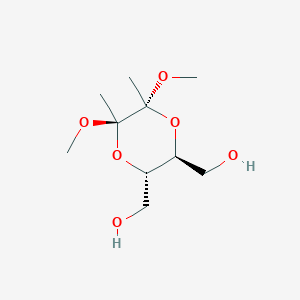

(2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

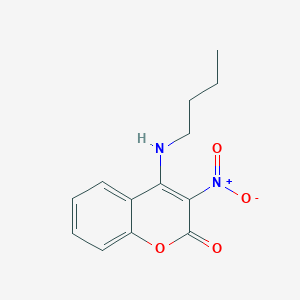

(2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane (BHDMDD) is an organic compound with a unique molecular structure. It has been studied extensively in recent years due to its potential applications in various fields, such as synthetic chemistry, drug discovery, and biochemistry. BHDMDD has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.

Aplicaciones Científicas De Investigación

Biomass Conversion and Sustainable Materials

The compound and its derivatives have been recognized for their significant role in the conversion of plant biomass into valuable chemicals. Particularly, its relation to 5-Hydroxymethylfurfural (HMF) has been highlighted, as HMF is a versatile reagent that can be produced from plant biomass. This link underlines the potential of the compound in contributing to the sustainable production of monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals. The transformative potential of these processes promises a shift from non-renewable hydrocarbon sources to more sustainable ones, signifying a major advancement in the chemistry of the 21st century (Chernyshev, Kravchenko, & Ananikov, 2017).

Anti-Inflammatory and Antiprotozoal Applications

Compounds synthesized from glucosamine, 2,2-dimethyl-1,3-propanediol, and 1,1,3,3-tetramethoxypropane, which include structural similarities to the queried compound, have displayed significant anti-inflammatory activity in animal models. Such findings point to the potential medical applications of these compounds in treating inflammation-related conditions (Zeng et al., 2015). Additionally, certain derivatives have shown antiprotozoal activity, particularly against Trypanosoma rhodesiense, indicating potential for therapeutic applications in treating diseases caused by protozoan parasites (Das & Boykin, 1977).

Photodynamic Therapy

Derivatives of the compound, particularly those with silicon 2,3-naphthalocyanine structures, have been studied for their potential in photodynamic therapy (PDT) for cancer. These compounds absorb strongly around 780 nm, optimal for tissue transparency, and can produce singlet oxygen, a crucial agent for PDT. Some derivatives have demonstrated promising tumor regression rates without apparent systemic toxicity in animal models, underscoring their potential as far-red-shifted photosensitizers for PDT (Brasseur et al., 1994).

Propiedades

IUPAC Name |

[(2S,3S,5R,6R)-3-(hydroxymethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O6/c1-9(13-3)10(2,14-4)16-8(6-12)7(5-11)15-9/h7-8,11-12H,5-6H2,1-4H3/t7-,8-,9+,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIJJZVROJTPEU-AXTSPUMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC(C(O1)CO)CO)(C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@](O[C@H]([C@@H](O1)CO)CO)(C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441786 |

Source

|

| Record name | (2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

173371-55-6 |

Source

|

| Record name | (2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.